Parp7-IN-17 is a compound designed as an inhibitor of the poly(ADP-ribose) polymerase 7 enzyme, which plays a significant role in various cellular processes, including DNA repair and post-translational modifications. This compound is part of a broader class of pyridazinone derivatives that have shown potential in cancer treatment by targeting the enzymatic activity associated with Parp7, which is implicated in tumor progression and immune response regulation .
The compound Parp7-IN-17 has been synthesized through various chemical methodologies aimed at optimizing its inhibitory effects on Parp7. Research indicates that its structure and activity have been derived from extensive studies on pyridazinone compounds, which have been recognized for their therapeutic potential against cancer .
Parp7-IN-17 is classified under small molecule inhibitors, specifically within the category of poly(ADP-ribose) polymerase inhibitors. These inhibitors are crucial in the context of cancer therapy due to their ability to interfere with DNA repair mechanisms, thereby enhancing the efficacy of chemotherapeutic agents .
The synthesis of Parp7-IN-17 typically involves a multi-step organic synthesis process. Key methods include:
The specific synthetic route for Parp7-IN-17 has not been disclosed in detail, but it generally follows established protocols for synthesizing pyridazinone derivatives. The use of reagents and conditions is tailored to achieve optimal selectivity and yield .
Parp7-IN-17 features a complex molecular structure characterized by a pyridazinone core with various substituents that contribute to its biological activity. The precise molecular formula and structural representation are typically provided in chemical databases or patent filings.
The molecular weight, solubility, and other physicochemical properties are crucial for understanding its behavior in biological systems. For instance, data regarding its solubility in aqueous solutions can indicate its bioavailability and pharmacokinetic properties .
Parp7-IN-17 undergoes specific chemical reactions that facilitate its interaction with target proteins. These reactions include:
The effectiveness of Parp7-IN-17 as an inhibitor can be quantitatively assessed through assays measuring ADP-ribosylation activity in cell-free systems or cellular contexts. Techniques like mass spectrometry or fluorescence-based assays are commonly employed to analyze these reactions .
Parp7-IN-17 exerts its effects primarily by binding to the catalytic domain of Parp7. This binding prevents the enzyme from catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins. Consequently, this inhibition disrupts cellular processes such as DNA repair and transcriptional regulation.
Studies have shown that inhibition of Parp7 leads to increased sensitivity of cancer cells to DNA-damaging agents, highlighting its potential as a therapeutic target in oncology . The mechanism also involves modulation of immune responses, making it relevant for immuno-oncology applications .
Parp7-IN-17 is expected to exhibit specific physical properties such as:
Key chemical properties include:
Relevant data for these properties can be found in chemical databases or literature focusing on similar compounds .
Parp7-IN-17 has significant applications in scientific research and clinical settings:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4